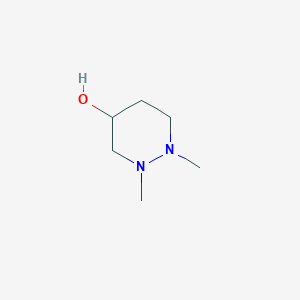
1,2-Dimethyldiazinan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyldiazinan-4-ol, also known as DMDO, is a heterocyclic organic compound that has been used in various scientific research applications. It is an oxidizing agent that has gained attention due to its unique properties and potential for use in organic synthesis.
Mécanisme D'action
1,2-Dimethyldiazinan-4-ol acts as an oxidizing agent by transferring oxygen to the substrate, resulting in the formation of the corresponding oxidized product. The reaction mechanism involves the formation of a nitrogen-oxygen bond, which is then cleaved to form the oxidized product.
Effets Biochimiques Et Physiologiques
1,2-Dimethyldiazinan-4-ol has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent and can cause skin and eye irritation upon contact. 1,2-Dimethyldiazinan-4-ol should be handled with care and appropriate safety measures should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dimethyldiazinan-4-ol has several advantages as an oxidizing agent in organic synthesis. It is a mild and selective oxidizing agent that can be used in various reaction conditions. 1,2-Dimethyldiazinan-4-ol is also easy to handle and store. However, it has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and application of 1,2-Dimethyldiazinan-4-ol. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of new applications of 1,2-Dimethyldiazinan-4-ol in organic synthesis. Additionally, further studies on the biochemical and physiological effects of 1,2-Dimethyldiazinan-4-ol are needed to ensure safe handling and use in laboratory settings.
Méthodes De Synthèse
1,2-Dimethyldiazinan-4-ol can be synthesized using various methods, including the reaction of dimethylamine and nitric oxide, or the reaction of dimethylamine and nitrous acid. The latter method is preferred due to its simplicity and effectiveness. The reaction takes place at room temperature and produces a high yield of 1,2-Dimethyldiazinan-4-ol.
Applications De Recherche Scientifique
1,2-Dimethyldiazinan-4-ol has been used in various scientific research applications, including as an oxidizing agent in organic synthesis. It has been found to be effective in the oxidation of alcohols, alkenes, and sulfides. 1,2-Dimethyldiazinan-4-ol has also been used in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
132846-57-2 |
|---|---|
Nom du produit |
1,2-Dimethyldiazinan-4-ol |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1,2-dimethyldiazinan-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-4-3-6(9)5-8(7)2/h6,9H,3-5H2,1-2H3 |
Clé InChI |
LVNCVRHFVVHJLR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)O |
SMILES canonique |
CN1CCC(CN1C)O |
Synonymes |
4-Pyridazinol,hexahydro-1,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



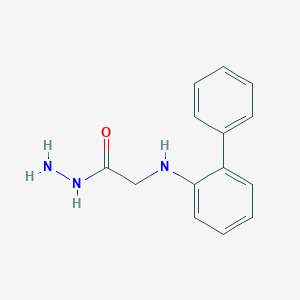
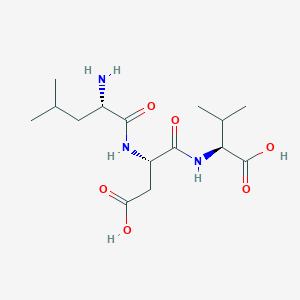
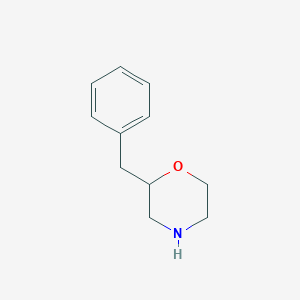
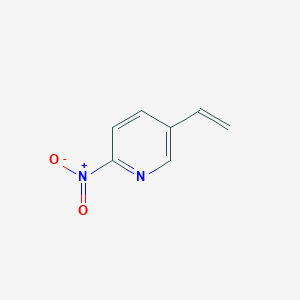
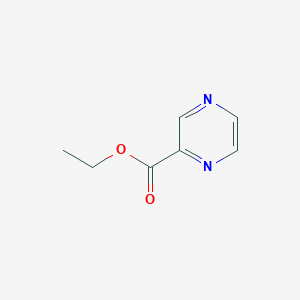
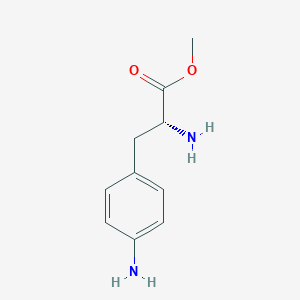
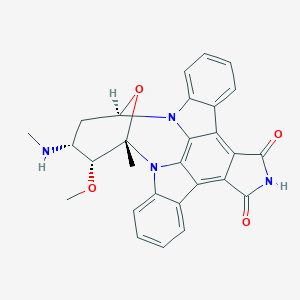
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
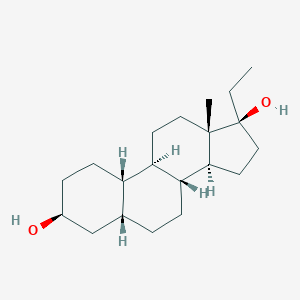

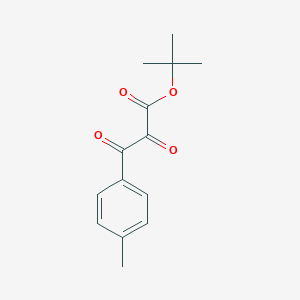

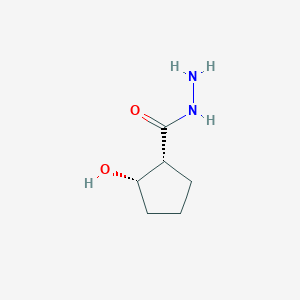
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)